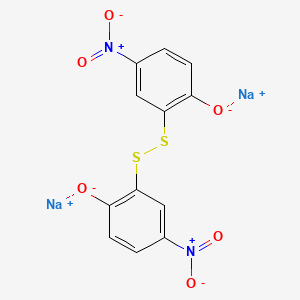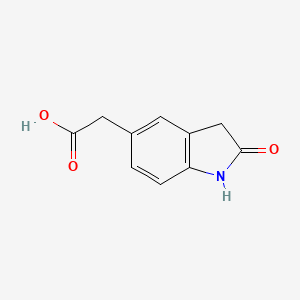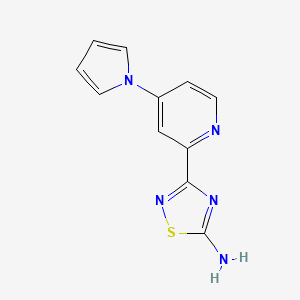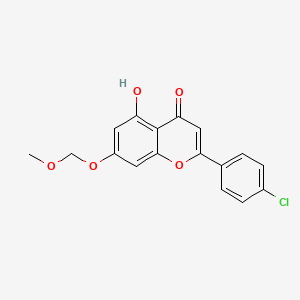
N-L-Tartaryl Linagliptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-L-Tartaryl Linagliptin is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Linagliptin works by inhibiting the DPP-4 enzyme, which slows the inactivation of incretin hormones, thereby promoting a reduction in blood glucose levels . This compound is a compound of interest due to its potential enhanced pharmacological properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Linagliptin involves multiple steps, starting with the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline. This intermediate is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione in the presence of sodium carbonate to yield Linagliptin . The preparation of N-L-Tartaryl Linagliptin would involve similar steps with additional modifications to introduce the tartaryl group.
Industrial Production Methods
Industrial production of Linagliptin focuses on optimizing yield and purity. The process involves the purification of intermediate compounds and converting them into Linagliptin. The preparation of an amorphous form of Linagliptin has also been developed to improve its bioavailability .
Análisis De Reacciones Químicas
Types of Reactions
N-L-Tartaryl Linagliptin undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for cyclization, sodium carbonate for condensation, and various oxidizing agents for degradation studies .
Major Products Formed
The major products formed from these reactions include various degradation products identified through mass spectrometry techniques. These degradation products are crucial for understanding the stability and reactivity of the compound .
Aplicaciones Científicas De Investigación
N-L-Tartaryl Linagliptin has several scientific research applications:
Chemistry: Used in the study of DPP-4 inhibitors and their synthesis.
Biology: Investigated for its effects on incretin hormones and glucose metabolism.
Industry: Utilized in the pharmaceutical industry for the development of antidiabetic medications
Mecanismo De Acción
N-L-Tartaryl Linagliptin exerts its effects by inhibiting the DPP-4 enzyme. This inhibition slows the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The prolonged action of these hormones leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glucose homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-L-Tartaryl Linagliptin include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Vildagliptin
Uniqueness
This compound is unique due to its potential enhanced pharmacokinetic properties and stability compared to other DPP-4 inhibitors. Its non-linear pharmacokinetic profile, minimal renal clearance, and concentration-dependent protein binding distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C29H32N8O7 |
|---|---|
Peso molecular |
604.6 g/mol |
Nombre IUPAC |
(2R,3R)-4-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C29H32N8O7/c1-4-5-13-36-21-24(33-28(36)35-12-8-9-17(14-35)31-25(40)22(38)23(39)27(42)43)34(3)29(44)37(26(21)41)15-20-30-16(2)18-10-6-7-11-19(18)32-20/h6-7,10-11,17,22-23,38-39H,8-9,12-15H2,1-3H3,(H,31,40)(H,42,43)/t17-,22-,23-/m1/s1 |
Clave InChI |
QIWMXWJOOGDGHN-NLSFWIRASA-N |
SMILES isomérico |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)[C@@H]([C@H](C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
SMILES canónico |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C(C(C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine](/img/structure/B13864726.png)

![(3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864736.png)




![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)



![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)
![(2R,4S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-11'-hydroxy-2,10',13'-trimethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13864817.png)
